N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, a hydroxyphenyl group, and a dihydro-1,4-dioxine-2-carboxamide group. The benzo[d]thiazol-2-yl group is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring. The hydroxyphenyl group is a phenol derivative, and the dihydro-1,4-dioxine-2-carboxamide group is a cyclic ether with an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d]thiazol-2-yl and hydroxyphenyl groups are likely to be planar due to the presence of conjugated pi bonds. The dihydro-1,4-dioxine-2-carboxamide group would add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The hydroxy group could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The amide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and amide groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Benzothiazole derivatives are synthesized for various scientific purposes, including the development of new materials and pharmaceutical compounds. For example, the synthesis and characterization of benzothiazole derivatives have been detailed in studies aiming to explore their antimicrobial properties or potential as cancer therapeutics (Ravinaik et al., 2021). These studies involve complex chemical syntheses followed by detailed analysis using techniques such as NMR, IR, Mass Spectrometry, and elemental analysis to confirm the structures of the synthesized compounds.
Antimicrobial Applications
Several benzothiazole derivatives have been investigated for their antimicrobial efficacy. For instance, compounds synthesized for antimicrobial evaluation showed potential against various bacterial and fungal strains, indicating their significance in developing new antibiotics or antifungal agents (Bikobo et al., 2017). These studies contribute to addressing the growing concern of antimicrobial resistance by providing new chemical entities that can be further optimized for therapeutic use.
Anticancer Research
Benzothiazole derivatives are also explored for their anticancer properties, with several studies focusing on the synthesis of novel compounds that exhibit potent activity against cancer cell lines. For example, compounds designed and synthesized with benzothiazole components have been evaluated for their efficacy in inhibiting the growth of various cancer cell types, demonstrating their potential as leads in anticancer drug development (Zhang et al., 2017).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives are studied for their role in corrosion inhibition, which is critical for protecting materials in industrial applications. Research has shown that these compounds can serve as effective corrosion inhibitors for metals, offering a pathway to extending the lifespan of materials used in various industrial sectors (Hu et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins from arachidonic acid . This disruption leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Pharmacokinetics
The compound’s high inhibitory activity against cox-1 and cox-2 suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a significant reduction in inflammation . It demonstrates excellent COX-2 selectivity index (SI) values and even shows inhibition of albumin denaturation . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-14-6-5-11(19-17(22)15-10-23-7-8-24-15)9-12(14)18-20-13-3-1-2-4-16(13)25-18/h1-6,9-10,21H,7-8H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHPMDCBSQJTKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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